2-Chloro-3',4'-(ethylenedioxy)benzophenone
Overview
Description
2-Chloro-3’,4’-(ethylenedioxy)benzophenone is an organic compound with the molecular formula C15H11ClO3 It is a derivative of benzophenone, characterized by the presence of a chlorine atom and an ethylenedioxy group attached to the benzene ring
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular components, influencing their function and leading to changes at the molecular level .
Mode of Action
It’s suggested that the compound may exert antitumor activity by up-regulating bax, intracellular ca2+ release, ros generation, p21, p27, and p53, downregulating bcl-2, activating caspase-9 and caspase-3, subsequent cleavage of parp, and inhibiting cdk activity .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound may influence pathways related to cell cycle regulation, apoptosis, and oxidative stress .
Result of Action
Based on its suggested mode of action, the compound may induce apoptosis and inhibit cell proliferation, particularly in tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3’,4’-(ethylenedioxy)benzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by treating an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include:
Temperature: The reaction is usually conducted at low temperatures to control the reactivity of the intermediates.
Solvent: Common solvents used include dichloromethane or chloroform.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-3’,4’-(ethylenedioxy)benzophenone may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3’,4’-(ethylenedioxy)benzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2-Chloro-3’,4’-(ethylenedioxy)benzophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzophenone: Similar in structure but lacks the ethylenedioxy group.
3,4-(Ethylenedioxy)benzophenone: Similar but without the chlorine atom.
Uniqueness
2-Chloro-3’,4’-(ethylenedioxy)benzophenone is unique due to the presence of both the chlorine atom and the ethylenedioxy group, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
(2-chlorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c16-12-4-2-1-3-11(12)15(17)10-5-6-13-14(9-10)19-8-7-18-13/h1-6,9H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMLUQLZIRHDPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354337 | |
Record name | 2-CHLORO-3',4'-(ETHYLENEDIOXY)BENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164526-07-2 | |
Record name | 2-CHLORO-3',4'-(ETHYLENEDIOXY)BENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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